2-(((4-(2-(N-(2,5-Dimethoxyphenyl)carbamoyl)-3-hydroxynaphthyl)azo)-2-methoxyphenyl)sulphonyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate typically involves a multi-step process The initial step often includes the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction parameters, such as temperature, pH, and reaction time, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the cleavage of the azo group, resulting in the formation of amines.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Scientific Research Applications
2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, protein modification, and signal transduction interference.
Comparison with Similar Compounds
Similar Compounds
- 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate
- 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl benzoate
- 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl propionate
Uniqueness
The uniqueness of 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
79641-13-7 |
---|---|
Molecular Formula |
C30H29N3O9S |
Molecular Weight |
607.6 g/mol |
IUPAC Name |
2-[4-[[2-[(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthalen-1-yl]diazenyl]-2-methoxyphenyl]sulfonylethyl acetate |
InChI |
InChI=1S/C30H29N3O9S/c1-18(34)42-13-14-43(37,38)27-12-9-20(16-26(27)41-4)32-33-29-22-8-6-5-7-19(22)15-24(35)28(29)30(36)31-23-17-21(39-2)10-11-25(23)40-3/h5-12,15-17,35H,13-14H2,1-4H3,(H,31,36) |
InChI Key |
QIBSZZKCSWFZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCS(=O)(=O)C1=C(C=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)O)C(=O)NC4=C(C=CC(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.